Anilinosuccinimide

Description

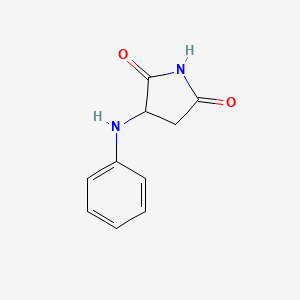

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-anilinopyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13,14) |

InChI Key |

BUXMOFUBRLIEHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Anilinosuccinimide and Its Analogues

Preparation of Anilinosuccinimide Core Structures

The fundamental this compound framework is typically constructed through the condensation of a hydrazine (B178648) derivative with a cyclic anhydride (B1165640).

The most conventional and well-documented method for synthesizing the this compound core involves the reaction of succinic anhydride with phenylhydrazine (B124118). google.com This condensation reaction forms the five-membered succinimide (B58015) ring attached to an aniline-like amino group.

A typical procedure involves heating a mixture of succinic anhydride and phenylhydrazine in a suitable solvent. google.com For example, a mixture of 33.0 g of succinic anhydride, 36 g of phenylhydrazine, and 100 mL of acetic acid is heated at reflux for 16 hours. google.com After the reaction, the solvent is removed under vacuum, and the crude product is purified by recrystallization from a solvent such as ethanol (B145695). google.com This process yields N-anilinosuccinimide as white needles with a reported yield of 56%. google.com The reaction proceeds in two main steps: the initial nucleophilic attack of the hydrazine on the anhydride to form an intermediate amido-acid, followed by an intramolecular cyclization via dehydration to form the stable imide ring. nih.gov

Variations in reaction conditions and the use of catalysis can be employed to optimize the synthesis of the this compound core. The choice of solvent is critical; acidic solvents like acetic acid are often preferred because they can also act as a catalyst for the dehydration step of the cyclization. google.com The reaction is typically carried out at elevated temperatures, such as at the reflux temperature of the solvent, to provide the necessary activation energy for the cyclization. google.comnih.gov

While strong acid or base catalysis is common for imide synthesis, the use of acetic acid as a solvent in the conventional method serves this catalytic purpose effectively. google.com For related compounds, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times from hours to minutes compared to traditional heating methods. nih.gov Although specifically documented for N-phenylsuccinimide from aniline (B41778) and succinic anhydride, this technique represents a significant variation in reaction conditions applicable to related imide syntheses. nih.gov Furthermore, Brønsted acids have been used to catalyze subsequent domino reactions of anilinosuccinimides, highlighting the role of acid catalysis in transformations involving this scaffold. scispace.comresearchgate.net

Conventional Synthetic Routes (e.g., from Succinic Anhydride and Phenylhydrazine)

Derivatization Strategies for Functionalized Anilinosuccinimides

Once the this compound core is formed, it can be chemically modified to produce a wide range of functionalized analogues. These derivatization strategies are key to creating molecules with tailored properties.

The synthesis of substituted this compound analogues is generally achieved by using substituted starting materials. google.comnih.gov By starting with a substituted phenylhydrazine or a substituted succinic anhydride, the desired functional groups can be incorporated directly into the final molecule. This approach allows for the introduction of substituents on either the aromatic ring or the succinimide ring.

For instance, the synthesis of N-substituted-3-anilinosuccinimides is a precursor step in the preparation of certain quinoline-2,3-dicarboxylic acids. google.comvulcanchem.com The versatility of this method allows for the creation of a library of compounds by varying the substituents on the aniline precursor. researchgate.net

Direct modification of the this compound core is another important strategy for introducing new functional groups. solubilityofthings.comslideshare.net These transformations can alter the electronic properties and reactivity of the molecule.

Halogenation: A key example of functional group modification is halogenation. khanacademy.orgyoutube.com N-anilinosuccinimide can be chlorinated by treating it with a chlorinating agent, such as chlorine gas, in a solvent like acetic acid. google.com In a specific example, a mixture of 19.0 g of N-anilinosuccinimide in 75 mL of acetic acid was treated with chlorine until the uptake of the gas ceased, leading to the formation of a chlorinated derivative. google.com This reaction specifically targets the aniline ring, resulting in products such as N-(2,4,6-trichloroanilino)dicarboximide. google.com Modern methods for related compounds have also explored mechanochemical halogenation using N-halosuccinimides, sometimes in the presence of a palladium(II) catalyst. beilstein-journals.org

Oxidation: Another significant modification is the oxidation of the succinimide ring. N-substituted-3-anilinosuccinimides can be oxidized to the corresponding N-substituted-3-anilinomaleimides. google.comvulcanchem.com This reaction is typically carried out using oxidizing agents like manganese(IV) oxide (MnO₂) in a solvent such as toluene (B28343) at reflux temperature. google.com This introduces a double bond into the five-membered ring, creating a new reactive center in the molecule. google.com

Anilinosuccinimide As a Versatile Synthetic Building Block

Application in Multicomponent Reaction (MCR) Chemistry

The structure of anilinosuccinimide allows it to participate in a variety of MCRs, leading to the rapid generation of molecular diversity. These reactions often proceed through domino sequences, where a single synthetic operation triggers a cascade of intramolecular transformations to build complex products from simple precursors. nih.gov

A key application of anilinosuccinimides is in domino annulation reactions, particularly for synthesizing functionalized spiropyrroloquinolines. scispace.com In a notable example, the domino annulation of various anilinosuccinimides with different α-dicarbonyl compounds proceeds efficiently under microwave irradiation with Brønsted acid catalysis. scispace.com This reaction involves the activation of the ortho-C–H bond in the aniline (B41778) derivatives of the this compound structure, facilitating a cascade reaction to form the intricate spiropyrroloquinoline framework. scispace.comresearchgate.net The process is highly effective for creating diverse polycyclic spiro compounds. scispace.com

The table below summarizes the results of the domino annulation reaction between substituted anilinosuccinimides and various α-dicarbonyl compounds to yield spiropyrroloquinolines.

| This compound Substituent (R¹) | α-Dicarbonyl Compound | Spiropyrroloquinoline Product Substituents | Yield (%) | Reference |

|---|---|---|---|---|

| H | Acenaphthoquinone | R¹=H | 91 | scispace.com |

| 4-Me | Acenaphthoquinone | R¹=Me | 93 | scispace.com |

| 4-Cl | Acenaphthoquinone | R¹=Cl | 89 | scispace.com |

| 4-Br | Acenaphthoquinone | R¹=Br | 87 | scispace.com |

| H | N-Methylisatin | R¹=H, R²=Me | 85 | scispace.com |

| 4-Me | N-Methylisatin | R¹=Me, R²=Me | 88 | scispace.com |

| 4-Cl | N-Benzylisatin | R¹=Cl, R²=Bn | 82 | scispace.com |

The precursors of anilinosuccinimides, primarily anilines (arylamines), are utilized in three-component reactions to build spiro heterocyclic systems. beilstein-journals.org These reactions demonstrate the power of MCRs to assemble complex structures in a single pot from simple starting materials. tcichemicals.com For instance, a three-component reaction between an arylamine, isatin (B1672199), and cyclopentane-1,3-dione has been developed for the synthesis of spiro[dihydropyridine-oxindoles]. beilstein-journals.org This strategy highlights how the core components that would otherwise form this compound can be intercepted in a multicomponent environment to generate different, yet structurally complex, scaffolds.

Three-Component Reaction Systems Involving this compound Precursors

Construction of Advanced Heterocyclic Scaffolds

Anilinosuccinimides serve as pivotal starting materials for the construction of advanced heterocyclic scaffolds, which are molecular frameworks containing rings with at least one non-carbon atom. mdpi.com Their inherent reactivity makes them ideal for synthesizing spiro-fused systems, where two rings share a single common atom. researchgate.net

One of the most effective applications of this compound is in the synthesis of spiropyrroloquinoline architectures. scispace.comugr.es These complex structures are assembled through a highly efficient domino reaction pathway. researchgate.net The reaction between anilinosuccinimides and α-dicarbonyl compounds, catalyzed by a Brønsted acid like p-toluenesulfonic acid and assisted by microwave heating, provides a direct route to these valuable polycyclic compounds. scispace.combeilstein-journals.org This one-pot synthesis is a prime example of how this compound can be used to rapidly construct intricate molecular frameworks. ugr.es

In the synthesis of spiropyrroloquinolines, α-dicarbonyl compounds are essential reaction partners for anilinosuccinimides. scispace.com α-Dicarbonyls are highly reactive molecules that are known as key intermediates in various chemical transformations. nih.govagriculturejournals.cznih.gov Their reactivity makes them excellent electrophiles in annulation reactions. In this specific synthesis, the α-dicarbonyl compound undergoes a domino annulation with the this compound. researchgate.net The reaction initiates a cascade of bond-forming events that ultimately yields the target spiropyrroloquinoline scaffold. scispace.com A variety of α-dicarbonyl compounds can be employed, which allows for the generation of a library of structurally diverse products.

The table below lists examples of α-dicarbonyl compounds used in the synthesis of spiropyrroloquinolines from anilinosuccinimides.

| α-Dicarbonyl Compound | Resulting Spiro-Fused Ring System | Reference |

|---|---|---|

| Acenaphthoquinone | Spiro[acenaphthylene-1,4'-pyrrolo[3,4-c]quinoline] | scispace.com |

| N-Methylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |

| N-Ethylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |

| N-Benzylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |

| N-Allylisatin | Spiro[indole-3,4'-pyrrolo[3,4-c]quinoline] | scispace.com |

Synthesis of Spiropyrroloquinoline Architectures

Influence of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has been recognized as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to syntheses involving this compound precursors.

The application of microwave irradiation can be particularly advantageous in the synthesis of N-phenylsuccinimides from succinic anhydride (B1165640) and aniline. nih.gov This method significantly reduces the reaction time from several hours to just a few minutes, offering a more energy-efficient and "greener" synthetic route. nih.gov

In the context of more complex transformations, microwave irradiation has been utilized in the domino annulation reaction of anilinosuccinimides with α-dicarbonyl compounds. researchgate.net This process, catalyzed by a Brønsted acid, efficiently affords functionalized spiropyrroloquinolines. researchgate.netscispace.com The use of microwaves in this context not only accelerates the reaction but also promotes the activation of the ortho-C-H bond in the aniline derivatives, facilitating the formation of the spiro-fused ring system. researchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Phenylsuccinimide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 4 minutes |

| Energy Efficiency | Lower | Higher |

| Solvent | Often requires a solvent | Can be performed solvent-free |

| Yield | Variable | Moderate to good (40-60%) nih.gov |

Elaboration of Quinoline (B57606) Core Structures from Anilinosuccinimides

Anilinosuccinimides serve as valuable precursors for the synthesis of quinoline derivatives, a class of heterocyclic compounds with significant pharmacological and industrial importance. dntb.gov.uajptcp.com Various synthetic methodologies have been developed to transform the this compound scaffold into the bicyclic quinoline framework.

Formation of Quinoline-2,3-dicarboxylic Acid Derivatives

A key application of anilinosuccinimides is in the preparation of quinoline-2,3-dicarboxylic acids. These dicarboxylic acids are crucial intermediates for the synthesis of certain herbicidal agents. google.comgoogle.com The synthetic route typically begins with the oxidation of an N-substituted-3-anilinosuccinimide to the corresponding 3-anilino-N-substituted-maleimide. google.comvulcanchem.com This intermediate then undergoes a reaction with a Vilsmeier reagent or dimethylformamide dimethylacetal, followed by cyclization and hydrolysis to yield the desired quinoline-2,3-dicarboxylic acid. vulcanchem.com

Oxidation: An N-substituted-3-anilinosuccinimide is oxidized to a 3-anilino-N-substituted-maleimide using an oxidizing agent like manganese dioxide or chloranil. google.com

Reaction with Vilsmeier Reagent: The resulting maleimide (B117702) reacts with a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) or dimethylformamide dimethylacetal. google.comvulcanchem.com

Cyclization: The intermediate from the previous step is cyclized using a strong acid, such as polyphosphoric acid, at elevated temperatures. vulcanchem.com This step leads to the formation of an acridinimide intermediate.

Hydrolysis: The acridinimide is hydrolyzed with an aqueous base, followed by acidification, to precipitate the final quinoline-2,3-dicarboxylic acid product. vulcanchem.com

Intermediacy of Acridinimides in Quinoline Synthesis

As mentioned in the preceding section, acridinimide structures are key intermediates in the synthesis of quinoline-2,3-dicarboxylic acids from anilinosuccinimides. vulcanchem.com The formation of the acridinimide occurs through the cyclization of the product formed from the reaction between a 3-anilino-N-substituted-maleimide and a Vilsmeier-type reagent. vulcanchem.com This cyclization step, typically promoted by polyphosphoric acid, establishes the tricyclic core of the acridinimide. vulcanchem.com The subsequent hydrolytic ring-opening of the acridinimide under basic conditions, followed by acidification, leads to the formation of the quinoline-2,3-dicarboxylic acid. vulcanchem.com

Strategies for Enabling Diverse Complex Molecular Architectures

The versatility of the this compound scaffold extends beyond the synthesis of simple quinolines, enabling the construction of more complex and diverse molecular architectures. dntb.gov.ua Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from common starting materials. cam.ac.ukuibk.ac.at Anilinosuccinimides can be employed within DOS strategies to access a wide range of polyheterocyclic compounds.

One notable example is the domino reaction between anilinosuccinimides and α-dicarbonyl compounds, which leads to the formation of spiropyrroloquinolines. researchgate.netscispace.com This reaction creates a spirocyclic center, significantly increasing the three-dimensional complexity of the molecule. Such strategies are valuable for generating libraries of compounds for high-throughput screening in drug discovery. cam.ac.uk The ability to construct complex fused and spirocyclic systems from relatively simple this compound precursors highlights their importance as building blocks for exploring novel chemical space. nsf.gov

Catalytic Aspects in Synthesis Involving Anilinosuccinimides

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving anilinosuccinimides. Both Brønsted and Lewis acids have been employed to facilitate transformations leading to complex heterocyclic structures.

Brønsted Acid Catalysis in Domino Annulation Reactions

Brønsted acids are effective catalysts for domino annulation reactions involving anilinosuccinimides. researchgate.net Specifically, in the synthesis of functionalized spiropyrroloquinolines from anilinosuccinimides and α-dicarbonyl compounds, a Brønsted acid is used to catalyze the domino sequence. researchgate.net This acid-catalyzed process facilitates the activation of the ortho-C-H bond of the aniline moiety, which is a key step in the annulation cascade. researchgate.net The use of Brønsted acids in these reactions provides a mild and efficient method for the construction of complex heterocyclic systems under microwave irradiation. researchgate.net

Role of Other Catalytic Systems (e.g., Nanoparticles, Metal-based Catalysts)

Beyond organocatalysis, the synthetic utility of this compound and related heterocyclic structures has been significantly expanded through the application of advanced catalytic systems, including metallic nanoparticles and homogeneous transition-metal complexes. These catalysts offer unique advantages in terms of efficiency, selectivity, and the ability to facilitate challenging bond formations, thereby opening new avenues for creating complex molecular architectures from simple precursors.

Nanoparticle Catalysis

Nanoparticles have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio, which leads to an increased number of active sites and enhanced catalytic activity. meddocsonline.org Furthermore, many nanocatalyst systems can be easily recovered and reused, aligning with the principles of green chemistry. scielo.org.mx Their application has been particularly notable in the synthesis of nitrogen-containing heterocyclic compounds.

Research has demonstrated the utility of metal oxide nanoparticles and magnetic nanoparticles in catalyzing multicomponent reactions to form structures analogous to substituted succinimides. For instance, amine-functionalized magnetite nanoparticles (Fe3O4@NH2) modified with oxalic acid have been employed as a highly efficient and reusable nano-magnetic catalyst for the synthesis of pyrrolin-2-one derivatives. scielo.org.mx In a one-pot reaction, anilines, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) react at room temperature in ethanol (B145695) to produce highly functionalized 1,5-diaryl-3-hydroxy-4-methoxycarbonyl-3-pyrrolin-2-ones in excellent yields (90-95%). scielo.org.mx The catalyst's magnetic properties allow for simple separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity. scielo.org.mxresearchgate.net

Similarly, various metal oxide nanoparticles have been successfully used to catalyze the synthesis of other heterocyclic systems, such as benzimidazoles, highlighting their broad applicability. earthlinepublishers.com Catalysts like zinc oxide (ZnO), titanium dioxide (TiO2), and tin(IV) oxide (SnO2) nanoparticles have proven effective in promoting the condensation reactions required to form these scaffolds under mild conditions. earthlinepublishers.com

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Heterocyclic Compounds

| Catalyst | Reactants | Product Type | Yield (%) | Reaction Time (h) | Source(s) |

| Fe3O4@NH2@oxalic acid | Aniline, Benzaldehyde, Dimethyl acetylenedicarboxylate | Pyrrolin-2-one derivative | 95 | 8 | scielo.org.mx |

| CuO Nanoparticles | 2'-hydroxyacetophenone, Aromatic aldehyde | Flavanone derivative | 87 | 2 | orientjchem.org |

| SnO2 Nanoparticles | 1,2-phenylenediamine, Aldehyde | Benzimidazole derivative | Excellent | Short | earthlinepublishers.com |

| Cr2O3 Nanoparticles | Aromatic aldehyde, Ammonium acetate, Benzil | Polysubstituted imidazole (B134444) | Excellent | Short | researchgate.net |

Metal-based Catalysis

Transition-metal catalysis, particularly using palladium, nickel, and copper complexes, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. eie.grwiley.com Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings are foundational methods in modern organic synthesis. libretexts.orgumb.edu

While the direct application of these cross-coupling reactions to the this compound heterocyclic core is an emerging area, their utility in modifying the aryl moiety (the "anilino" part) is well-established. For a synthetic building block to be truly versatile, it must be amenable to a wide range of derivatizations. A hypothetical halogen-substituted this compound (e.g., a bromothis compound) could serve as a precursor for numerous analogs via transition-metal catalysis.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst would form a new C-C bond, enabling the synthesis of biaryl or styryl-substituted anilinosuccinimides. wiley-vch.de

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl functional group. umb.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling the aryl halide with a primary or secondary amine, transforming the anilino moiety or introducing further amine substituents. libretexts.org

These reactions are prized for their high functional group tolerance, allowing for the late-stage modification of complex molecules. umb.edu The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these transformations, enabling the coupling of even sterically hindered or electronically challenging substrates. tcichemicals.com The application of these powerful synthetic tools holds immense potential for diversifying the structures and, consequently, the properties of this compound-based compounds.

Table 2: Key Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl Halide Modification

| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactant Types | Source(s) |

| Suzuki Coupling | Pd(0) complex, Base | C(sp²) - C(sp²) | Aryl halide + Organoboron reagent | wiley-vch.de |

| Heck Reaction | Pd(0) complex, Base | C(sp²) - C(sp²) | Aryl halide + Alkene | eie.gr |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | C(sp²) - C(sp) | Aryl halide + Terminal alkyne | umb.edu |

| Buchwald-Hartwig Amination | Pd(0) complex, Base | C(sp²) - N | Aryl halide + Amine | libretexts.org |

| Kumada Coupling | Ni or Pd complex | C(sp²) - C(sp²) | Aryl halide + Grignard reagent | umb.edu |

Mechanistic Investigations of Reactions Involving Anilinosuccinimide

Elucidation of Reaction Pathways and Intermediates

A thorough investigation of reaction pathways and the identification of transient intermediates are fundamental to comprehending and optimizing chemical transformations. For anilinosuccinimide, these studies have been instrumental in unraveling the complexities of its reactivity.

Detailed Mechanism Studies of Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules in a single step from multiple reactants. beilstein-journals.org In the context of this compound, these reactions have been a subject of detailed mechanistic scrutiny.

One notable example is the Brønsted acid-catalyzed domino annulation reaction between α-dicarbonyl compounds and anilinosuccinimides. scispace.comresearchgate.net This reaction, often performed under microwave irradiation, leads to the formation of functionalized spiropyrroloquinolines. scispace.comresearchgate.netyzu.edu.cn Mechanistic studies suggest that the reaction is initiated by the activation of the ortho-C-H bond in the aniline (B41778) derivatives of the this compound. researchgate.net This activation facilitates a cascade of bond-forming events, ultimately yielding the complex spirocyclic framework. The process is highly efficient, with most of the atoms from the starting materials being incorporated into the final product, a characteristic feature of atom-economical multicomponent reactions. nih.gov

The proposed mechanism for this domino reaction involves several key steps. Initially, the Brønsted acid protonates the dicarbonyl compound, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enolizable this compound. A series of intramolecular cyclizations and dehydrations then occur, leading to the final spiropyrroloquinoline product. The identification of key intermediates through spectroscopic techniques and computational studies has been crucial in substantiating this proposed pathway.

Exploration of Cyclization Mechanisms (e.g., Vilsmeier-Haack Cyclization)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnrochemistry.comchemistrysteps.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnrochemistry.com This electrophilic species then reacts with the electron-rich substrate. nrochemistry.comchemistrysteps.com

While direct Vilsmeier-Haack cyclization of this compound itself is not extensively documented in the provided results, the principles of the reaction are relevant to understanding potential cyclization pathways. For a Vilsmeier-Haack type reaction to occur, the this compound would need to act as the electron-rich component. The reaction mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic ring of the anilino moiety. wikipedia.orgnrochemistry.com Subsequent hydrolysis of the resulting iminium ion would yield an aldehyde. wikipedia.org The success of such a reaction would depend on the electron-donating ability of the succinimide-substituted aniline ring. Generally, the reaction works best with highly activated arenes like anilines and phenols. wikipedia.org

Oxidation Processes in this compound Transformations

Oxidation reactions can lead to a variety of transformation products from this compound, depending on the oxidant and reaction conditions. nih.gov The mechanisms of these transformations often involve radical species or electron transfer processes. nih.govnih.gov Understanding these mechanisms is key to predicting the resulting products. nih.gov

The oxidation of organic compounds can proceed through several major mechanisms, including oxygen transfer, single-electron transfer, and addition. nih.gov In the context of this compound, oxidation could potentially target the aniline ring or the succinimide (B58015) moiety. The presence of the nitrogen atom in the aniline ring can influence the reaction pathway, potentially leading to the formation of various oxidized metabolites if the reaction were to occur in a biological context. researchgate.net

For instance, indirect photochemical transformations in the presence of sensitizers can generate reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then react with the organic substrate. nih.gov The imidazole (B134444) ring, a substructure related to parts of the this compound scaffold, has been identified as a reaction site for singlet oxygen. nih.gov The study of such oxidation mechanisms often involves a combination of experimental techniques, such as product analysis and the use of quenchers, and computational modeling to elucidate the reaction pathways and intermediates. nih.govrsc.org

Stereochemical and Regiochemical Control in Reactions

Achieving control over stereochemistry and regiochemistry is a central goal in modern organic synthesis. In reactions involving this compound, these aspects are critical for the synthesis of specific isomers of complex molecules.

Diastereoselection Studies

Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in the synthesis of molecules with multiple stereocenters. In multicomponent reactions involving this compound, the diastereoselectivity can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. nih.gov

For example, in the three-component reaction of an α-amino acid, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones, which shares similarities with reactions involving activated methylene (B1212753) compounds, both regioselectivity and diastereoselectivity have been observed. beilstein-journals.org Studies on Passerini and Ugi multicomponent reactions have shown that the choice of protecting groups on α-amino acids can be crucial in controlling the degree of racemization and influencing the diastereomeric excess of the products. nih.gov While specific studies on the diastereoselection of this compound reactions were not detailed in the provided results, the principles from related multicomponent reactions suggest that careful optimization of reaction parameters can lead to high levels of diastereocontrol.

Regioselectivity of Multicomponent Reactions

Regioselectivity refers to the preferential reaction at one site over another in a chemical transformation. In multicomponent reactions, where several reactive sites are present, controlling regioselectivity is essential for obtaining the desired product. rsc.org

Activation Mechanisms (e.g., Ortho-H Activation of Aniline Derivatives)

The activation of otherwise inert carbon-hydrogen (C-H) bonds in aniline derivatives represents a significant and challenging area in organic synthesis. The development of methods for the direct functionalization of these bonds offers a more atom-economical and efficient route to complex molecules, avoiding the need for pre-functionalized starting materials. uantwerpen.beuva.es In the context of reactions involving this compound, the activation of the ortho-C-H bond of the aniline moiety is a key mechanistic step in several important transformations, particularly in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net

Research has demonstrated that this compound and its derivatives are valuable substrates in domino reactions that proceed via an ortho-H activation mechanism. researchgate.netscispace.com These reactions often utilize a catalyst to facilitate the C-H bond cleavage, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A notable application of this activation mechanism is the synthesis of functionalized spiropyrroloquinolines. researchgate.netdntb.gov.ua This is achieved through a domino annulation reaction between this compound derivatives and various α-dicarbonyl compounds, such as isatin (B1672199) or acenaphthoquinone derivatives. researchgate.netresearchgate.net Under microwave irradiation and catalyzed by a Brønsted acid like acetic acid, the reaction proceeds through the activation of the ortho-C-H bond of the aniline ring. researchgate.netresearchgate.netresearchgate.net This strategy provides an efficient pathway to complex polycyclic scaffolds from relatively simple starting materials. acs.org

The general mechanism involves the initial reaction of the α-dicarbonyl compound with the this compound, followed by an intramolecular cyclization that is enabled by the activation of the ortho-C-H bond. The catalyst plays a crucial role in promoting this key step. While Brønsted acids have proven effective, metal catalysts, such as those based on rhodium and palladium, are also widely employed for C-H activation of anilines in other contexts. uantwerpen.beuva.esresearchgate.net For instance, palladium catalysts with cooperating ligands have been shown to selectively arylate unprotected anilines at the ortho position by facilitating an irreversible C-H cleavage. uva.es

Detailed research findings on the domino reaction of substituted this compound derivatives are summarized below, highlighting the versatility of this ortho-H activation strategy.

Research Findings: Domino Reaction of this compound Derivatives researchgate.net

| This compound Derivative (69) | α-Dicarbonyl Substrate | Catalyst | Product |

| Substituted this compound | Isatin (22) | Acetic Acid | Spiropyrroloquinoline (70) |

| Substituted this compound | Acenaphthoquinone (71) | Acetic Acid | Spiropyrroloquinoline (72) |

This table illustrates the synthesis of spiropyrroloquinoline derivatives through a domino reaction involving ortho-H activation of this compound derivatives, as reported by Man et al. researchgate.net

The activation of the ortho-C-H bond in this compound is a powerful tool for the construction of complex molecular architectures. The ability to use simple catalysts like acetic acid under microwave conditions makes this an attractive and efficient synthetic method. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the specific bonds within a molecule, thereby identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. rtilab.cominnovatechlabs.comyoutube.com The resulting spectrum is a unique molecular "fingerprint." rtilab.combruker.com For anilinosuccinimide, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The analysis of the FT-IR spectrum of this compound allows for the identification of the following functional groups based on their characteristic absorption frequencies:

N-H Stretching: The presence of the secondary amine (N-H) group in the anilino moiety and the imide (N-H) in the succinimide (B58015) ring gives rise to stretching vibrations.

C=O Stretching: The succinimide ring contains two carbonyl (C=O) groups. These typically exhibit strong absorption bands.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the succinimide ring and the anilino group are also observable.

Aromatic C-H and C=C Stretching: The phenyl group of the anilino moiety displays characteristic absorptions corresponding to aromatic C-H stretching and C=C ring stretching.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| N-H (Imide & Amine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Imide) | Stretching | 1700-1780 (often two bands) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). udel.eduwikipedia.org

¹H NMR and ¹³C NMR spectra provide detailed information about the number and types of hydrogen and carbon atoms in a molecule, respectively, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. The aromatic protons on the phenyl ring would typically appear in the downfield region (higher ppm values). The protons on the succinimide ring and the N-H proton of the anilino group would also have characteristic chemical shifts. The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a peak for each unique carbon atom in the molecule. chemistrytalk.org The chemical shifts of these peaks are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the succinimide ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5-7.5 | - |

| Succinimide CH₂ Protons | 2.5-3.0 | 35-45 |

| Anilino N-H Proton | Variable, broad | - |

| Imide N-H Proton | Variable, broad | - |

| Aromatic Carbons | - | 110-150 |

| Carbonyl Carbons | - | 170-180 |

Note: Predicted values are estimates. Actual chemical shifts depend on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. nih.gov

In a mass spectrometer, a molecule is ionized, resulting in a molecular ion (M+). The m/z of this ion corresponds to the molecular weight of the compound. The molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orgmsu.edu

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the anilino group and the succinimide ring, as well as the fragmentation of the succinimide ring itself. Common fragments might include the anilino cation and various fragments of the succinimide ring.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 190.07 |

| [C₆H₅NH]⁺ | Anilino fragment | 92.05 |

| [C₄H₄NO₂]⁺ | Succinimide fragment | 98.02 |

Note: The relative abundance of these fragments can provide further structural clues.

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) is a powerful technique for studying the thermal decomposition of a compound. mpg.dekuleuven.be TGA measures the change in mass of a sample as it is heated, while the MS identifies the gaseous products evolved during decomposition. kuleuven.behiden.de

When this compound is analyzed by TGA-MS, the TGA curve would show the temperatures at which mass loss occurs, indicating decomposition. innovatechlabs.com The coupled mass spectrometer would simultaneously analyze the evolved gases, allowing for the identification of the decomposition products. digar.eetainstruments.com This provides insight into the thermal stability of the compound and its decomposition pathways. For example, the evolution of aniline (B41778) and fragments of the succinimide ring could be monitored as a function of temperature.

Identification of Molecular Weight and Fragmentation Patterns

Electronic Spectroscopy (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules containing chromophores, such as the phenyl group and carbonyl groups in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum provides information about the conjugated systems within the molecule.

The electronic spectrum of succinimide derivatives is characterized by absorptions originating from the phenyl ring and the imide functionality. For instance, a closely related compound, 3-Phenoxy-N-phenylsuccinimide, exhibits multiple absorption bands in ethanol (B145695) solution. bme.hu These absorptions are attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The typical UV absorption range for substituted succinimides is between 200 and 500 nm. scispace.com

Detailed research on 3-Phenoxy-N-phenylsuccinimide provides specific absorption maxima that serve as a reference for the electronic behavior of this class of compounds. bme.hu

| Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) | Assignment | Reference |

|---|---|---|---|

| 204.5 | 4.36 | π → π* transition | bme.hu |

| 219.3 | 4.32 | π → π* transition | bme.hu |

| 268.6 | 3.32 | π → π* transition (benzenoid) | bme.hu |

| 275.0 | 3.19 | n → π* transition | bme.hu |

General Spectroscopic Evidence for Structural Assignments

The structural assignment of this compound is unequivocally confirmed through the combined application of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary data that, when pieced together, leaves no ambiguity regarding the compound's structure. bme.hu

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule. For this compound, the most telling absorption is the strong band corresponding to the carbonyl (C=O) stretching of the imide group, which typically appears in the range of 1695-1720 cm⁻¹. ijcps.org Additional characteristic bands include those for aromatic C-H stretching (around 3088 cm⁻¹) and various fingerprint vibrations corresponding to the phenyl and succinimide rings. jcsp.org.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is distinguished by two main sets of signals. A singlet is observed for the four protons of the two methylene (B1212753) (CH₂) groups in the succinimide ring, typically around δ 2.86 ppm. ijcps.org The aromatic protons on the phenyl group appear further downfield, generally between δ 7.25 and δ 7.50 ppm, often as a complex multiplet due to spin-spin coupling. ijcps.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum corroborates the structure by showing distinct signals for each type of carbon atom. The methylene carbons of the succinimide ring appear at high field (e.g., δ 28.7 ppm), while the aromatic carbons resonate in the typical range of δ 118-139 ppm. ijcps.org The carbonyl carbons of the imide are the most deshielded, appearing significantly downfield (e.g., δ ~176 ppm). ijcps.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) show a molecular ion peak (or M+1 peak) that confirms the molecular formula C₁₀H₉NO₂. For example, an (M+1) peak is observed at m/z 176.4, corresponding to the protonated molecule. ijcps.org

The collective data from these spectroscopic methods provide a comprehensive and definitive structural characterization of this compound.

| Spectroscopic Technique | Observed Data | Structural Assignment | Reference |

|---|---|---|---|

| Infrared (IR) | 1712 cm⁻¹ | Imide C=O stretch | ijcps.org |

| 3088 cm⁻¹ | Aromatic C-H stretch | jcsp.org.pk | |

| 1498 cm⁻¹ | Aromatic C=C stretch | ijcps.org | |

| ¹H NMR (in CDCl₃) | δ 2.86 (s, 4H) | -CH₂-CH₂- of succinimide ring | ijcps.org |

| δ 7.25-7.50 (m, 5H) | Aromatic protons of phenyl ring | ijcps.org | |

| ¹³C NMR (in CDCl₃) | δ 28.7 | -CH₂-CH₂- of succinimide ring | ijcps.org |

| δ 118.8, 122.8, 128.6, 139.2 | Aromatic carbons of phenyl ring | ijcps.org | |

| δ ~176 | Imide C=O carbons | ijcps.org | |

| Mass Spectrometry (LC-MS) | m/z = 176.4 [M+H]⁺ | Protonated molecular ion | ijcps.org |

Theoretical and Computational Chemistry Studies of Anilinosuccinimide

Molecular Modeling and Simulations

Molecular modeling and simulations offer a powerful lens to examine the dynamic nature of anilinosuccinimide derivatives, including their conformational preferences and the way they interact with each other in a condensed phase.

Conformational Analysis of this compound Derivatives

Studies on N-arylsuccinimidyl systems have demonstrated that the torsional barrier around the N-C(aryl) bond is influenced by both steric and electronic interactions of substituents on the phenyl ring, as well as the nature of any fused cage-like structures. rsc.org For instance, in certain N-arylsuccinimide derivatives, the presence of ortho-substituents on the phenyl ring can lead to restricted rotation and the existence of stable, non-planar conformers. rsc.org

A notable feature observed in the conformational analysis of some N-phenylsuccinimide derivatives is the tendency for the phenyl ring to adopt an orthogonal or near-orthogonal geometry with respect to the plane of the succinimide (B58015) ring. rsc.org This perpendicular arrangement minimizes steric hindrance between the two ring systems. The control of this rotational barrier has been demonstrated in N-phenylsuccinimide-based molecular rotors, where protonation of a strategically placed pyridyl group can dramatically lower the rotational energy barrier, increasing the rate of rotation by orders of magnitude. jocpr.com This highlights the potential to control molecular motion through electrostatic interactions. jocpr.com

The study of different conformers is essential as the spatial arrangement of atoms can significantly impact a molecule's biological activity and physical properties. researchgate.net

Intermolecular Interactions and Packing Arrangements

The way this compound molecules interact with each other influences their solid-state structure and properties. Intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, dictate the crystal packing. researchgate.net

While specific detailed studies on the crystal packing of the parent this compound are not prevalent in the provided results, analysis of related structures provides insights. The presence of polar carbonyl groups in the succinimide ring suggests that dipole-dipole interactions play a significant role in the packing of these molecules. In the solid state, molecules will arrange themselves to maximize attractive interactions and minimize repulsion, leading to a specific, ordered crystal lattice. acs.org The study of these arrangements is critical for understanding polymorphism, solubility, and other solid-state characteristics.

Quantum Chemical Investigations

Quantum chemical methods provide a detailed understanding of the electronic structure and properties of molecules, complementing the insights gained from molecular modeling. These methods are broadly categorized into ab initio, density functional theory, and semiempirical methods.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a popular and powerful tool for studying a wide range of chemical systems, including this compound derivatives, due to its balance of accuracy and computational cost.

Several studies have employed DFT to investigate N-phenylsuccinimide and its derivatives. In a Quantitative Structure-Activity Relationship (QSAR) study of 57 N-phenylsuccinimide derivatives, DFT calculations using the B3LYP functional and the 6-31G(d) basis set were performed to obtain optimized geometries and various electronic descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and biological activity.

Another study on potential initiators for atom transfer radical polymerization used N-phenylsuccinimide as a model compound. DFT calculations (B3LYP/6-31+G(d)/LanL2DZ) were used to predict geometries and the energetics associated with bond dissociation. Furthermore, DFT has been used to analyze the vibrational spectra of N-phenylsuccinimide, with plane wave DFT and harmonic lattice dynamics calculations helping to assign spectral features.

The table below summarizes some of the key molecular properties of N-phenylsuccinimide and its derivatives calculated using DFT methods from various studies.

| Property | Method | Value/Finding | Reference |

| Optimized Geometry | DFT/B3LYP/6-31G(d) | Used to calculate molecular descriptors for QSAR analysis. | |

| HOMO Energy (EHOMO) | DFT/B3LYP/6-31G(d) | Important descriptor for predicting biological activity. | |

| LUMO Energy (ELUMO) | DFT/B3LYP/6-31G(d) | Important descriptor for predicting biological activity. | |

| Bond Dissociation Energy | B3LYP/6-31+G(d)/LanL2DZ | Investigated for potential use as ATRP initiators. | |

| Vibrational Frequencies | Plane Wave DFT | Used to interpret and assign features in INS, Raman, and IR spectra. |

This table is generated based on data from studies on N-phenylsuccinimide and its derivatives.

Semiempirical Methods for Computational Efficiency

Semiempirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems.

These methods, such as AM1, PM3, and MNDO, can be used to calculate properties like heats of formation, dipole moments, and ionization potentials. While their accuracy can be variable if the molecule under study is not similar to those used for parametrization, they are valuable for initial computational screenings and for studying large molecules where more rigorous methods are not feasible. Although the search results did not highlight a specific study employing semiempirical methods on this compound, these methods represent a computationally efficient option for preliminary theoretical investigations.

Computational Prediction of Spectroscopic Parameters

The computational prediction of spectroscopic parameters provides invaluable insights into the molecular structure and vibrational properties of compounds like this compound. By simulating spectra, researchers can interpret experimental data, assign specific vibrational modes to chemical bonds, and understand the molecule's electronic environment.

Modern computational chemistry offers powerful tools for this purpose, primarily centered around Density Functional Theory (DFT) and emerging machine learning models. DFT calculations can determine a molecule's optimized geometry and then compute its vibrational frequencies and intensities for infrared (IR) and Raman spectra. chemrxiv.orgresearchgate.net These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants of the molecular bonds. From these, vibrational modes are derived. For Raman spectra, the prediction also requires calculating the change in polarizability during each vibration. arxiv.org

Recently, deep learning frameworks have been developed to predict spectroscopic properties with high accuracy and speed. arxiv.org Models like Mol2Raman, for instance, use Graph Isomorphism Networks to learn the complex relationship between a molecule's structure (encoded from a SMILES representation) and its Raman spectrum. chemrxiv.org Trained on large datasets of DFT-calculated spectra, such models can predict peak positions and intensities in milliseconds, making them suitable for high-throughput screening. chemrxiv.org This approach bypasses the need for costly quantum chemical calculations for every new molecule. researchgate.net

For this compound, these computational methods could be used to generate a theoretical Raman spectrum. The predicted spectrum would show characteristic peaks corresponding to the vibrations of its constituent parts: the stretching of the C=O bonds in the succinimide ring, the N-H and C-N stretching of the anilino group, and the various vibrations of the phenyl ring. A table of predicted vibrational frequencies could be generated to aid in the analysis of experimental spectroscopic data.

Table 1: Hypothetical DFT-Predicted Raman Shifts for this compound This table is illustrative and represents the type of data generated from computational analysis.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | N-H Stretch (Anilino group) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2950-2850 | C-H Stretch (Aliphatic) |

| ~1780, ~1710 | C=O Stretch (Succinimide ring, symmetric & asymmetric) |

| ~1600, ~1490 | C=C Stretch (Aromatic ring) |

| ~1350 | C-N Stretch (Anilino-ring) |

Reaction Mechanism Simulations and Transition State Analysis

Understanding the chemical reactivity of this compound requires a detailed map of its potential reaction pathways. Computational chemistry provides the tools to simulate these reactions, identify intermediate structures, and, most importantly, locate the high-energy transition states that govern reaction rates. solubilityofthings.com

The process begins by defining the potential energy surface (PES) for a given reaction. Using methods like Density Functional Theory (DFT) or ab initio calculations, the geometries and energies of the reactants, products, and any intermediates are optimized. numberanalytics.com The pathway between these stable points proceeds via a transition state (TS), which represents the maximum energy point along the minimum energy path. scirp.org Locating this TS is a critical computational task, as it is a structure that cannot be isolated experimentally. Automated tools like AutoTS can take reactant and product structures as input and systematically search for the connecting transition state.

Once the transition state is located, Transition State Theory (TST) can be applied to calculate the reaction rate constant. solubilityofthings.comnumberanalytics.com TST posits that the rate is determined by the energy barrier between the reactants and the transition state, known as the activation energy. numberanalytics.com By calculating the Gibbs free energy of activation (ΔG‡), which accounts for both enthalpy and entropy, chemists can predict how fast a reaction will occur under specific conditions. numberanalytics.com Computational analysis of the reaction path, using techniques like the Intrinsic Reaction Coordinate (IRC), confirms that the located TS correctly connects the reactants and products. smu.edu

For this compound, this methodology could be used to study various reactions, such as its synthesis, hydrolysis of the succinimide ring, or electrophilic substitution on the aniline (B41778) ring. The simulation would reveal whether the reaction occurs in a single step or through multiple steps with intermediates. numberanalytics.com Analysis of the transition state's geometry would show which bonds are breaking and forming, providing deep mechanistic insight. solubilityofthings.com

Table 2: Key Concepts in Reaction Mechanism Simulation

| Concept | Description | Relevance to this compound Studies |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. numberanalytics.com | Maps the energy landscape for reactions like synthesis or hydrolysis. |

| Reactants, Products, Intermediates | Stationary points on the PES representing stable or metastable chemical species. smu.edu | Defines the start, end, and intermediate points of a reaction pathway. |

| Transition State (TS) | A first-order saddle point on the PES; the point of maximum energy along the reaction coordinate. scirp.org | The critical structure that determines the activation energy and rate of a reaction. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. numberanalytics.com | Quantifies the energy barrier that must be overcome for the reaction to proceed. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products through the transition state. smu.edu | Confirms the TS and visualizes the geometric changes during the reaction. |

Solvent Effects and Catalytic Roles in Theoretical Models

Chemical reactions are rarely performed in a vacuum; the surrounding solvent can dramatically influence reaction rates and outcomes. osti.gov Theoretical models are essential for understanding and predicting these solvent effects, which can range from simple stabilization to active participation in the catalytic cycle. numberanalytics.comnih.gov

Computational models treat solvent effects in two primary ways:

Implicit Solvation Models: These methods treat the solvent as a continuous medium with bulk properties like a dielectric constant. nih.gov They are computationally inexpensive and capture the general electrostatic effects of the solvent on the solute, such as the stabilization of charged species or polar transition states. numberanalytics.com

Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the simulation. nih.gov This allows for the detailed, atomistic modeling of specific interactions like hydrogen bonding, competitive binding to a catalyst, or direct participation of solvent molecules in the reaction mechanism (e.g., as proton shuttles). osti.govnih.gov Although computationally demanding, this method is necessary to capture phenomena that implicit models miss. nih.gov

Solvents play a crucial role in catalysis by modulating the electronic and steric properties of catalysts, stabilizing reactants and products differently, and influencing the stability of transition states. numberanalytics.com For example, a polar solvent might stabilize a charged transition state, lowering the activation energy and accelerating the reaction. numberanalytics.com In heterogeneous catalysis, solvents can affect the adsorption of reactants onto a catalyst's surface. numberanalytics.com

In the context of this compound, theoretical models could predict how its reactivity changes in different solvents. For instance, the rate of hydrolysis of the succinimide ring would likely be highly dependent on the solvent's ability to stabilize the charged intermediates and transition states involved. Explicit solvent simulations could model how water molecules directly participate in the mechanism through proton transfer. Combining experimental work with computational simulations allows for the validation of theoretical models and provides a deeper understanding of the solvent's role. numberanalytics.com

Advanced Structural Analysis in Atomistic Simulations

Atomistic simulations, such as Molecular Dynamics (MD), generate vast amounts of data on the positions and movements of atoms over time. aps.orgdiva-portal.org To extract meaningful information about the material's structure, especially in condensed phases like crystals or amorphous solids, advanced analysis techniques are required. aps.orgcecam.org These methods characterize the local environment around each atom, allowing for the identification of crystal structures, defects, and phase transitions. arxiv.org

The Centrosymmetry Parameter (CSP) is a widely used algorithm to identify defects in crystal lattices and to distinguish between ordered crystalline environments and disordered regions like defects or surfaces. unpad.ac.idarxiv.org The method is specifically designed for centrosymmetric crystal structures (e.g., FCC, BCC). arxiv.org

The CSP for a given atom is calculated by summing the squared lengths of the vectors formed by adding opposite pairs of its nearest neighbor vectors. unpad.ac.idovito.org The formula is: pCSP = Σ |r i + r i+N/2|² where r i and r i+N/2 are vectors from the central atom to a pair of opposite neighbors among its N nearest neighbors. unpad.ac.id

In a perfect, ideal centrosymmetric lattice, each neighbor has an exact opposite, so the vector sum (r i + r i+N/2) is zero for all pairs, resulting in a CSP value of 0. ovito.orgpyscal.org Atoms near defects like vacancies, dislocations, or stacking faults lack this local symmetry, leading to a non-zero, positive CSP value. unpad.ac.id Thermal vibrations can also cause small, non-zero CSP values, so a threshold is typically used to distinguish perfect lattice sites from defects. pyscal.org While powerful for materials science, CSP is not applicable to an isolated molecule but would be a key tool for analyzing a simulated crystal of this compound to characterize its packing quality and identify structural defects. arxiv.orgunpad.ac.id

Bond order is a quantum mechanical concept that quantifies the number of chemical bonds between two atoms, providing a measure of bond strength and stability. libretexts.orguba.ar Unlike the integer bond orders in simple Lewis structures (1 for single, 2 for double, 3 for triple), computational bond order analysis can yield non-integer values, which is particularly useful for molecules with resonance or complex electronic structures. libretexts.org

Several methods exist for calculating bond order from a quantum chemical wavefunction:

Mulliken Population Analysis: This method partitions the total electron density among atoms and bonds. The overlap population between two atoms correlates with bond strength. uba.ar

Wiberg Bond Index: Calculated within the framework of Natural Bond Orbital (NBO) analysis, this index is derived from the sum of the squares of the off-diagonal elements of the density matrix in the NBO basis. uba.ar It is widely used for organic molecules.

DDEC6 (Density Derived Electrostatic and Chemical) Method: This more recent approach computes bond orders directly from the electron density distribution and is applicable to a wide range of materials, including organometallic complexes where other methods may fail. researchgate.net

For this compound, bond order analysis could be used to quantify the strength of the C=O and C-N bonds in the succinimide ring, assess the degree of delocalization across the aniline ring, and investigate how these properties change upon substitution or during a chemical reaction. A higher bond order generally indicates a stronger, more stable bond. libretexts.org

Table 3: Illustrative Wiberg Bond Orders for Key Bonds in this compound This table is for demonstration purposes. Actual values would be obtained from a quantum chemical calculation.

| Atom Pair | Bond Type | Expected Wiberg Bond Order | Interpretation |

|---|---|---|---|

| C=O | Succinimide Carbonyl | ~1.8 - 1.9 | Strong double bond character. |

| C-N | Succinimide Ring | ~1.1 - 1.2 | Primarily single bond character. |

| C-C | Aromatic Ring | ~1.4 - 1.6 | Intermediate between single and double, indicating delocalization. |

Common Neighbor Analysis (CNA) is an algorithm used to determine the local crystal structure around atoms in an atomistic simulation. numberanalytics.comovito.org It is highly effective at distinguishing between common crystal packing arrangements like face-centered cubic (FCC), body-centered cubic (BCC), and hexagonal close-packed (HCP), and identifying atoms in non-crystalline or defect environments. numberanalytics.comunpad.ac.id

The CNA method characterizes the local environment by analyzing pairs of atoms. For a central atom, it considers its nearest neighbors (defined by a cutoff radius) and the "common neighbors" shared between pairs of these neighbors. arxiv.org It generates a set of three indices for each pair of bonded atoms, which act as a signature for the local structure. arxiv.org For example, the signature {4 2 1} is characteristic of an FCC lattice, while {4 4 4} and {6 6 6} are signatures for BCC. ovito.orgunpad.ac.id

There are different implementations of CNA, including:

Conventional CNA: Uses a fixed cutoff radius to identify neighbors, which must be chosen carefully for the crystal structure being studied. ovito.org

Adaptive CNA (a-CNA): Works without a fixed cutoff by determining the optimal cutoff for each atom individually, making it more robust for multiphase systems or structures under strain. unpad.ac.id

Like CSP, CNA is a tool for analyzing condensed-phase systems. numberanalytics.com If one were to simulate the crystallization of this compound from a melt, CNA would be an essential tool to track the formation of crystal nuclei, identify their packing structure (e.g., triclinic, monoclinic), and characterize defects like grain boundaries in a resulting polycrystalline solid. arxiv.orgnumberanalytics.com

Bond Angle Analysis (BAA)

Detailed research findings and data tables specifically for the bond angle analysis of this compound are not available in the reviewed scientific literature.

Voronoi Analysis

Specific studies employing Voronoi analysis to investigate the charge distribution and bonding of this compound, including any corresponding data tables, have not been found in published research.

Neighbor Distance Analysis

There is no available research that details a neighbor distance analysis for the crystal structure of this compound.

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Structure Elucidation

The unit cell is the basic repeating structural unit of a crystalline solid, defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). molsoft.commolsoft.com These parameters are fundamental for characterizing the crystal structure.

For instance, the crystallographic analysis of N-(3-nitrophenyl)succinimide, a derivative of anilinosuccinimide, revealed a monoclinic crystal system. iucr.org The unit cell dimensions were determined from single-crystal X-ray diffraction data. iucr.org

Table 1: Crystallographic Data for N-(3-nitrophenyl)succinimide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 8.3703 (2) Å |

| b | 8.2500 (1) Å |

| c | 14.1375 (3) Å |

| β | 101.0185 (10)° |

Data sourced from a study on N-(nitrophenyl)succinimides. iucr.org

The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal lattice invariant. github.io The identification of the space group is a critical step in a crystal structure determination. uky.edu There are 230 possible space groups that categorize all possible crystal symmetries. github.io

In the study of isomeric N-(nitrophenyl)succinimides, different space groups were identified for each isomer, indicating distinct crystal symmetries. iucr.org

N-(2-nitrophenyl)succinimide crystallizes in the monoclinic space group P2₁/c. iucr.org

N-(3-nitrophenyl)succinimide crystallizes in the monoclinic space group P2₁. iucr.org

N-(4-nitrophenyl)succinimide crystallizes in the monoclinic space group C2/c, where the molecule lies across a twofold rotation axis. iucr.org

The molecular point group for the N-(2-nitrophenyl)succinimide and N-(3-nitrophenyl)succinimide isomers is C₁, while for the N-(4-nitrophenyl)succinimide isomer, it is C₂. iucr.org This indicates that the molecules in all three isomers are chiral. iucr.org

SCXRD analysis provides precise measurements of the geometric parameters within the molecule, such as bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the angle between the planes defined by two sets of three atoms). researchgate.netnist.gov These parameters define the conformation of the molecule in the solid state.

For the isomeric N-(nitrophenyl)succinimides, the dihedral angles between the mean planes of the phenyl and succinimide (B58015) rings are a key conformational feature. The determined values were 57.4(2)° for the 2-nitro isomer, 46.0(2)° for the 3-nitro isomer, and 39.1(2)° for the 4-nitro isomer. iucr.org The orientation of the nitro group relative to the phenyl ring also varies, with dihedral angles of 40.0(2)°, 4.9(2)°, and 23.2(2)° for the 2-, 3-, and 4-nitro isomers, respectively. iucr.org

Identification of Space Group and Crystal Symmetry

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials, where the sample consists of a large number of small, randomly oriented crystallites. creative-biostructure.comlibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD provides information about the bulk material. libretexts.org The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). wikipedia.org

PXRD is a primary tool for phase identification. creative-biostructure.com The diffraction pattern of a crystalline material is unique and serves as a "fingerprint." By comparing the experimental pattern to databases of known patterns, the crystalline phases present in a sample can be identified. This is particularly important for identifying polymorphs—different crystal forms of the same compound—which can have distinct physical properties. creative-biostructure.com

For compounds like this compound, PXRD can be used to screen for different polymorphic forms that may arise from various crystallization conditions. It can also be used to quantify the amounts of different phases in a mixture, which is crucial for quality control in materials science and pharmaceutical applications. researchgate.net

Beyond phase identification, PXRD data can be analyzed to determine microstructural properties such as crystallite size and lattice strain. The width and shape of the diffraction peaks are affected by these characteristics. Broader peaks can indicate smaller crystallite sizes or the presence of strain within the crystal lattice. scispace.com

The Rietveld method is a powerful data analysis technique applied to powder diffraction patterns. researchgate.netnih.gov It involves fitting a calculated diffraction profile to the entire experimental pattern. youtube.com Through this refinement process, various parameters can be extracted, including precise lattice parameters, atomic positions, site occupancies, and parameters describing the peak shape, which are related to crystallite size and microstrain. researchgate.netscispace.com This method allows for a comprehensive quantitative analysis of the crystalline material. core.ac.uk

Detection of Amorphous Content

The presence of amorphous content within a crystalline pharmaceutical solid can drastically alter its properties, including solubility and stability. tainstruments.comformulationbio.com Therefore, the detection and quantification of amorphous material are critical aspects of solid-state characterization. formulationbio.com Several analytical techniques are commonly employed for this purpose, each with its own limits of detection. americanpharmaceuticalreview.com

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and quantifying crystalline phases. In a mixture of crystalline and amorphous material, the PXRD pattern will show sharp peaks corresponding to the crystalline component superimposed on a broad, diffuse halo from the amorphous phase. americanpharmaceuticalreview.com While PXRD is considered a gold standard, its practical lower limit for detecting amorphous content is often around 10% w/w using standard equipment. nih.gov More advanced PXRD methods, such as Rietveld analysis with an internal standard, can improve the quantification of amorphous content. americanpharmaceuticalreview.comresearchgate.net

Differential Scanning Calorimetry (DSC) is another powerful tool that can detect the glass transition (Tg), a characteristic thermal event for amorphous materials. The magnitude of the heat capacity change at the Tg can provide quantitative information about the amount of amorphous material present. tainstruments.com Furthermore, the heat of crystallization (ΔHc) measured by DSC can be used to quantify the amorphous content by comparing the measured value to that of a fully amorphous standard. tainstruments.com

Other sensitive techniques for detecting low levels of amorphous content include:

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy: Capable of distinguishing between crystalline and non-crystalline forms.

Gravimetric Vapor Sorption (DVS): Measures the uptake of solvent vapor, which is typically higher for the more disordered amorphous phase.

Solution Calorimetry: Measures the heat of solution, which differs between the amorphous and crystalline forms. tainstruments.com

The choice of method depends on the specific properties of the compound and the required sensitivity.

Table 1: Common Techniques for Amorphous Content Detection

| Technique | Principle | Typical Limit of Detection |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Differentiates between sharp diffraction peaks of crystalline material and broad halos of amorphous material. americanpharmaceuticalreview.com | ~1-10% nih.govnist.gov |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events like glass transition and crystallization. tainstruments.com | ~1-10% nist.gov |

| Solid-State NMR (ssNMR) | Distinguishes between the different local electronic environments in crystalline and amorphous forms. | ~0.5% |

| Gravimetric Vapor Sorption (DVS) | Measures differences in solvent vapor uptake between amorphous and crystalline phases. | ~0.2% |

Correlation of Crystal Structure with Molecular Conformation

The conformation adopted by a molecule in the solid state is a delicate balance between intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces (crystal packing forces), which maximize stabilizing interactions within the crystal lattice. snu.ac.krmdpi.com The study of this relationship is crucial for understanding polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. chemrxiv.orggexinonline.com

In the case of N-arylsuccinimide derivatives, a key conformational feature is the dihedral angle between the plane of the succinimide ring and the plane of the aryl ring. X-ray crystallographic studies of various N-phenylsuccinimide derivatives reveal that the molecules are generally non-planar. For instance, in N-(3-hydroxyphenyl)succinimide, the dihedral angle between the benzene (B151609) and pyrrolidine (B122466) rings is 53.9 (1)°. rsc.orgmedscape.com This twisted conformation is a common feature among N-arylsuccinimides, with observed dihedral angles often ranging from 50° to 70°. rsc.org

This deviation from planarity is influenced by steric hindrance between the ortho-substituents on the phenyl ring and the carbonyl groups of the succinimide ring. The specific conformation adopted in the crystal is the one that allows for the most favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. In the crystal structure of N-(3-hydroxyphenyl)succinimide, molecules are linked into chains by strong O-H···O hydrogen bonds, and these chains are further interconnected by C-H···π interactions, forming sheets. rsc.orgmedscape.com

The interplay between the inherent conformational preferences of the molecule and the stabilizing forces of the crystal packing can lead to conformational polymorphism, where different crystal forms contain molecules in different conformational states. chemrxiv.orggexinonline.com Although not specifically reported for this compound, this phenomenon is common in flexible molecules and can have significant implications for the physical properties of the solid, including solubility and melting point. Computational methods, in conjunction with experimental crystallographic data, can be used to explore the conformational energy landscape of a molecule and predict the relative stabilities of different conformers in the crystalline state. semanticscholar.org

Table 2: Crystallographic Data for an this compound Analogue: N-(3-hydroxyphenyl)succinimide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉NO₃ | rsc.org |

| Molecular Weight | 191.18 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 11.432 (2) | rsc.org |

| b (Å) | 7.6567 (14) | rsc.org |

| c (Å) | 10.115 (2) | rsc.org |

| β (°) | 98.688 (7) | rsc.org |

| Volume (ų) | 875.2 (3) | rsc.org |

| Z | 4 | rsc.org |

Broader Research Applications and Interdisciplinary Relevance

Contribution to Sustainable and Green Organic Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. mdpi.comsigmaaldrich.commygreenlab.orgresearchgate.net Anilinosuccinimide and its derivatives are contributing to this shift by enabling the development of more sustainable and efficient synthetic methodologies.